![molecular formula C13H17N3O4 B13435037 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B13435037.png)
2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol typically involves multiple steps. One common method includes the preparation of 6,7-bis(2-methoxyethoxy)quinazoline, followed by nucleophilic substitution reactions. For instance, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline can be reacted with an appropriate amine under basic conditions such as pyridine or using excess aniline in solvents like isopropanol .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Applications De Recherche Scientifique
2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in studies related to cell signaling and enzyme inhibition.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anti-cancer agents, particularly in targeting specific molecular pathways in cancer cells
Industry: It finds applications in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol involves the inhibition of specific enzymes and receptors. For instance, it can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. By binding to the ATP-binding site of EGFR, it prevents the phosphorylation and activation of downstream signaling pathways, leading to reduced cell growth and increased apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: Another EGFR inhibitor with a quinazoline core, used in cancer therapy.
Afatinib: A quinazoline derivative that irreversibly inhibits EGFR and other related receptors.
Uniqueness
2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. Its ability to inhibit EGFR and other molecular targets makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C13H17N3O4 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2-[4-amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol |
InChI |
InChI=1S/C13H17N3O4/c1-18-4-5-20-12-7-10-9(13(14)16-8-15-10)6-11(12)19-3-2-17/h6-8,17H,2-5H2,1H3,(H2,14,15,16) |
Clé InChI |
MBUADDPMTHCZTK-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C2C(=C1)N=CN=C2N)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


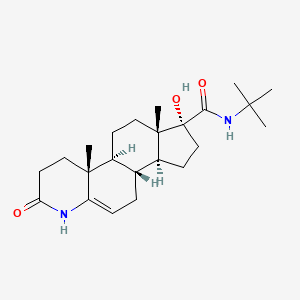
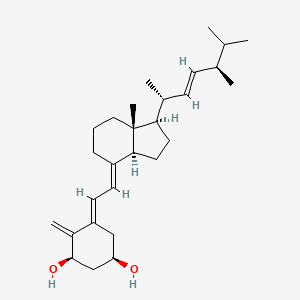
![2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)
![(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B13434968.png)
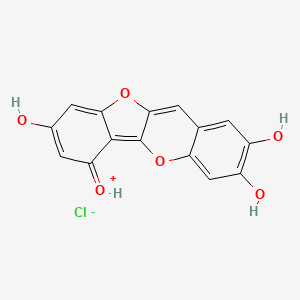
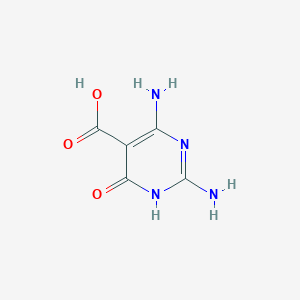

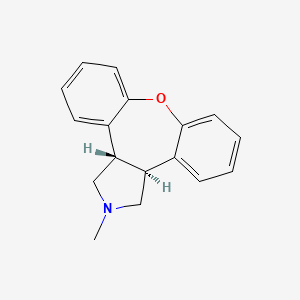

![[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate](/img/structure/B13434993.png)
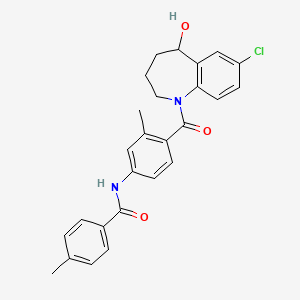
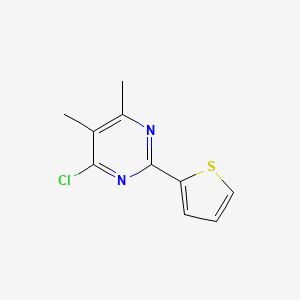
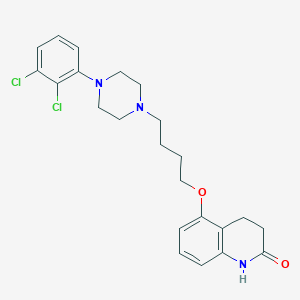
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13435020.png)
